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molecular formula C10H11NO2S B8442497 2-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

2-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

Cat. No. B8442497
M. Wt: 209.27 g/mol
InChI Key: UGHVIDLNCADRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576653B2

Procedure details

Using a procedure by C. K. Lau et. al. (J. Org. Chem., 51: 3038-3043 (1986)), a mixture of 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester (Soth, S. et al., Bull. Soc. Chim. Fr., 2511-2515 (1975); 500 mg, 2.24 mmol), Znl2(1.08 g, 3.36 mmol), and NaBH3CN (1.06 g, 16.8 mmol) in dichloroethane (25 mL) was stirred for 7 d and quenched with saturated aqueous NH4Cl (25 mL). The resultant biphasic mixture was stirred for an additional 30 min, extracted with ethyl acetate, dried over Na2SO4, and concentrated. The product was purified by Chromatotron-chromatography (3:2 hexanes:ether) and obtained as a white foam (233 mg, 50%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:10][C:9]2[S:11][C:12]([CH:14]=O)=[CH:13][C:8]=2[CH:7]=1)=[O:5])[CH3:2].[BH3-]C#N.[Na+]>ClC(Cl)C>[CH2:1]([O:3][C:4]([C:6]1[NH:10][C:9]2[S:11][C:12]([CH3:14])=[CH:13][C:8]=2[CH:7]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N1)SC(=C2)C=O
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 7 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl (25 mL)
STIRRING
Type
STIRRING
Details
The resultant biphasic mixture was stirred for an additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by Chromatotron-chromatography (3:2 hexanes:ether)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(N1)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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